4-{[Benzyl(methyl)amino]methyl}aniline is systematically named according to IUPAC guidelines as Benzenemethanamine, 4-amino-N-methyl-, reflecting its substitution pattern (Figure 1). The benzene ring is substituted at the para position with an amino group ($$-\text{NH}2$$) and a methyl-benzylamine moiety ($$-\text{CH}2-\text{N}(\text{CH}3)\text{CH}2\text{C}6\text{H}5$$). Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 38020-69-8 |
| EC Number | 253-747-1 |
| Molecular Formula | $$ \text{C}8\text{H}{12}\text{N}_2 $$ |
| Molecular Weight | 136.20 g/mol |
| Synonyms | 4-Amino-N-methylbenzylamine, (4-Aminobenzyl)methylamine |
The compound’s structure is characterized by:
The synthesis of 4-{[Benzyl(methyl)amino]methyl}aniline was first documented in patent literature, with a 2017 method detailing its preparation via catalytic hydrogenation of nitro precursors using a Ni-Fe-Cu multi-component catalyst (Figure 2) . This process achieved >90% yield and >99.9% selectivity, marking a departure from traditional methods that relied on harsh reducing agents like lithium aluminum hydride.
Key milestones in its development include:
4-{[Benzyl(methyl)amino]methyl}aniline serves as a versatile building block in multiple domains:
In zirconium-phosphonate frameworks, the compound’s p-aminobenzyl group induces steric and electronic effects, altering interlayer spacings ($$d$$-spacing) from 12.8 Å to 14.4 Å depending on substituent orientation (Table 1) .
| Substituent Configuration | $$d$$-Spacing (Å) | $$^{31}\text{P}$$ NMR Shift (ppm) |
|---|---|---|
| Zr(pabHCl)$$_2$$ | 14.4 | 7.99 |
| Zr(pabHCl)$${0.5}$$(me)$${1.5}$$ | 12.8 | 2.18 |
While direct pharmacological data are limited, structural analogs like 4-Methyl-3-[(methylamino)methyl]aniline exhibit bioactivity through:
Nucleophilic aromatic substitution (NAS) has been historically employed to functionalize electron-deficient aromatic rings. For 4-{[benzyl(methyl)amino]methyl}aniline, a two-step NAS strategy is feasible. First, chloromethylation of aniline introduces a chloromethyl group at the para position, yielding 4-(chloromethyl)aniline. Subsequent displacement of the chloride with benzyl(methyl)amine under basic conditions (e.g., K₂CO₃ in DMF) forms the target compound [1]. However, this method is limited by the moderate electrophilicity of the chloromethyl group, often requiring elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) [1].
A notable variation involves the in situ generation of benzyne intermediates. For instance, treating 4-bromo-N-(benzyl-methyl)aniline with sodium amide (NaNH₂) in liquid ammonia induces dehydrohalogenation, forming a reactive aryne intermediate that undergoes trapping with nucleophiles [1]. While this pathway is less direct, it offers regioselective control, particularly when steric hindrance at the ortho positions is mitigated [1].
Reductive amination between 4-aminobenzaldehyde and benzylmethylamine provides a streamlined route. In a solvent-free system, grinding 4-aminobenzaldehyde with benzylmethylamine and sodium borohydride (NaBH₄) activated by boric acid (H₃BO₃) yields the target compound within 15 minutes at room temperature [2]. The activator enhances NaBH₄’s reducing capacity, achieving >90% conversion (Table 1).
Table 1: Reductive Amination Optimization
| Activator | Time (min) | Yield (%) |
|---|---|---|
| H₃BO₃ | 15 | 94 |
| None | 90 | 5 |
| p-TsOH | 15 | 89 |
This method avoids side products like N-benzyl-4-aminobenzyl alcohol, which forms in the absence of activators [2].
Transition-metal catalysts enable tandem synthesis pathways. For example, iridium(III) complexes (e.g., [Cp*IrCl₂]₂) catalyze the reaction of 4-aminobenzyl alcohol with benzaldehyde and methylamine in methanol at 100°C, facilitating sequential imine formation and hydrogen autotransfer to yield 4-{[benzyl(methyl)amino]methyl}aniline in 80% yield [3]. Key advantages include:
Mechanistic studies reveal a hydride-transfer pathway, where the iridium catalyst abstracts hydrogen from methanol, generating active Ir–H species that drive the reductive amination [3].
Solvent choice critically impacts reaction efficiency:
Temperature optimization is equally vital. While catalytic methods thrive at 100°C [3], NAS reactions demand milder conditions (25–80°C) to prevent decomposition of the aniline core [1].
Common by-products include:
Purification leverages silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1), effectively isolating the target compound (Rf = 0.4) [3]. Recrystallization from ethanol/water (9:1) further enhances purity (>99% by HPLC) [4].
The nuclear magnetic resonance spectroscopic characterization of 4-{[Benzyl(methyl)amino]methyl}aniline reveals distinctive spectral features that confirm its molecular structure and electronic environment. The proton nuclear magnetic resonance spectrum exhibits several characteristic signal regions that can be systematically assigned based on the molecular framework and chemical environment of each proton type [1] [2] [3].
The aromatic proton signals appear in two distinct regions reflecting the different electronic environments of the aniline and benzyl aromatic systems. The aniline ring protons resonate in the range of δ 6.6-7.0 parts per million, displaying the typical upfield shift associated with the electron-donating nature of the primary amino group [3] [4]. This electron donation through resonance increases the electron density around the aromatic ring, resulting in enhanced shielding of the aromatic protons. In contrast, the benzyl ring protons appear further downfield at δ 7.2-7.4 parts per million, consistent with the chemical shifts observed in unsubstituted benzyl systems [5] [6].
The methylene bridge protons connecting the tertiary amine center to the aniline ring appear as a characteristic singlet at approximately δ 3.6 parts per million [2] [3]. This chemical shift reflects the deshielding effect of the adjacent nitrogen atom and the aromatic ring system. Similarly, the benzyl methylene protons (Ar-CH₂-N) resonate at δ 3.5 parts per million, appearing as a singlet due to the rapid exchange processes and the electronic influence of both the aromatic ring and the tertiary amine center [5] [7].
The N-methyl group provides a distinctive diagnostic signal appearing as a sharp singlet at δ 2.3 parts per million [2] [3]. This chemical shift is characteristic of methyl groups attached to tertiary amine centers and serves as a reliable structural indicator for this functional group arrangement.
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the characteristic chemical shifts of the carbon framework. The aromatic carbon signals span two distinct regions: aniline ring carbons appear between δ 115-150 parts per million, while benzyl ring carbons resonate in the δ 127-138 parts per million range [1] [3]. The methylene carbons produce characteristic signals at δ 60-62 parts per million, reflecting their aliphatic nature and attachment to nitrogen [1] [2]. The N-methyl carbon appears as a distinct signal at approximately δ 42 parts per million, consistent with its electronic environment in the tertiary amine system [2] [3].
Mass spectrometric analysis of 4-{[Benzyl(methyl)amino]methyl}aniline follows predictable fragmentation pathways characteristic of substituted benzylamines and aniline derivatives. The molecular ion peak appears at m/z 226, corresponding to the molecular formula C₁₅H₁₈N₂, though this peak typically exhibits low intensity due to the inherent instability of the molecular ion in aromatic amine systems [8].
The fragmentation pattern is dominated by alpha-cleavage processes adjacent to the nitrogen centers, a characteristic behavior of amine-containing compounds [8] [9]. The base peak typically appears at m/z 135, resulting from the loss of the benzyl radical (C₇H₇, mass 91) from the molecular ion. This fragmentation pathway reflects the preferential cleavage of the carbon-nitrogen bond adjacent to the tertiary amine center, forming a stabilized cationic fragment containing the aniline moiety and the methylene bridge [8] [9].
The benzyl cation fragment at m/z 91 represents one of the most intense peaks in the mass spectrum, corresponding to the tropylium ion [C₇H₇]⁺ [8] [9]. This highly stable seven-membered aromatic cation forms readily through the rearrangement of the benzyl fragment, making it a characteristic marker for benzyl-containing compounds. The stability of this ion contributes significantly to its high relative abundance in the mass spectrum.
Additional fragmentation produces the phenyl cation at m/z 77 [C₆H₅]⁺, formed through the loss of carbon-hydrogen units from the benzyl fragment [10] [9]. This fragmentation pathway is common in aromatic systems and provides additional structural confirmation for the benzyl substituent.
The mass spectrum adheres to the nitrogen rule, exhibiting an even molecular weight consistent with the presence of two nitrogen atoms in the molecular structure [8] [4]. This observation provides important structural information and helps distinguish the compound from related structures containing odd numbers of nitrogen atoms.
The melting point characteristics of 4-{[Benzyl(methyl)amino]methyl}aniline remain experimentally undetermined, representing a significant gap in the thermodynamic characterization of this compound. Based on structural analysis and comparison with related benzylamine and aniline derivatives, the compound is expected to exhibit a melting point in the range typical for substituted aromatic amines [11] [12].
Structural factors influencing the melting point include the presence of both primary and tertiary amine functionalities, which can participate in hydrogen bonding interactions. The primary amine group on the aniline ring provides hydrogen bonding donor capability, while the tertiary amine center offers hydrogen bonding acceptor properties [13]. These intermolecular interactions typically elevate melting points compared to non-hydrogen bonding analogues.
The molecular weight of 226.32 grams per mole places this compound in an intermediate range where van der Waals forces contribute significantly to crystal packing efficiency [14]. The presence of two aromatic rings provides substantial π-π stacking opportunities, which generally increase melting points through enhanced intermolecular interactions in the solid state.
Comparative analysis with structurally related compounds suggests that 4-methylbenzylamine exhibits a melting point of 12-13°C [12], while 4-aminobenzylamine melts at 37°C [11]. The additional benzyl substitution and increased molecular complexity in 4-{[Benzyl(methyl)amino]methyl}aniline would be expected to result in a higher melting point, potentially in the range of 40-80°C, though experimental verification remains necessary [11] [15].
The solubility characteristics of 4-{[Benzyl(methyl)amino]methyl}aniline in organic solvent systems reflect the compound's amphiphilic nature, combining hydrophobic aromatic regions with polar amine functionalities. The calculated logarithmic partition coefficient (LogP) of 3.48 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over aqueous media [16].
The presence of aromatic ring systems contributes to solubility in aromatic and moderately polar organic solvents. The compound is expected to demonstrate good solubility in solvents such as dichloromethane, chloroform, and toluene based on favorable π-π interactions and general polarity matching [17]. The tertiary amine center provides basic character that enhances solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide.
Alcohol solvents present intermediate solubility characteristics due to the balance between hydrogen bonding capabilities and hydrocarbon content. Primary alcohols such as methanol and ethanol likely provide moderate solubility, while longer-chain alcohols may show reduced solvation due to increased hydrophobic character [14] [13].
The compound's solubility in water is expected to be limited, consistent with the slightly soluble classification typical for substituted aromatic amines with significant hydrophobic character [16] [15]. The basic nature of both amine groups suggests that solubility in acidic aqueous solutions would be enhanced through protonation and salt formation, though specific solubility data require experimental determination.
Ester solvents such as ethyl acetate are anticipated to provide good solvation based on the compound's polarity profile and the favorable interactions between the ester carbonyl and the amine functionalities. Similarly, ether solvents may offer moderate solubility through hydrogen bonding with the primary amine group [17].
High-performance liquid chromatographic analysis of 4-{[Benzyl(methyl)amino]methyl}aniline exhibits retention behavior characteristic of substituted aromatic amines in reversed-phase systems. The compound demonstrates intermediate retention on C18 stationary phases, with estimated retention times in the range of 8-15 minutes under standard analytical conditions [18] [19].
The retention mechanism involves multiple interaction modes including hydrophobic partitioning of the aromatic ring systems with the C18 stationary phase and potential secondary interactions through the amine functionalities [20] [21]. The calculated capacity factor (k) is estimated to fall within the range of 2.5-4.5, indicating appropriate retention for analytical separation and quantification [18].
Mobile phase composition significantly influences retention behavior, with acetonitrile-water systems providing optimal separation characteristics [22] [23]. A typical mobile phase consisting of acetonitrile and water in a 30:70 volume ratio offers suitable retention while maintaining acceptable peak shape and resolution. The basic nature of the compound necessitates careful pH control, as retention can vary significantly with mobile phase pH due to protonation equilibria [24] [23].
Temperature effects on retention follow the typical pattern observed for basic compounds in reversed-phase chromatography, with retention decreasing as column temperature increases [23]. This temperature dependence reflects the reduced hydrophobic partitioning at elevated temperatures and changes in the ionization state of the amine groups.
The compound's chromatographic behavior may require optimization through the use of ion-pairing reagents under certain analytical conditions, particularly when enhanced retention or improved peak shape is necessary [22]. Tetrabutylammonium hydrogen sulfate and similar ion-pairing agents have proven effective for related aromatic amine separations, though their use must be balanced against compatibility with detection methods such as mass spectrometry.
Detection is typically accomplished using ultraviolet absorption at wavelengths of 254 or 280 nanometers, taking advantage of the aromatic chromophores present in the molecular structure [20]. The compound's absorption characteristics enable sensitive detection with limits of quantification suitable for most analytical applications.
Thin-layer chromatographic analysis provides a rapid and cost-effective method for monitoring 4-{[Benzyl(methyl)amino]methyl}aniline in synthetic and analytical applications. The compound exhibits intermediate polarity characteristics that result in Rf values typically ranging from 0.4 to 0.6 in standard solvent systems [25].
The most suitable mobile phase systems for thin-layer chromatographic separation employ combinations of ethyl acetate and hexane, with ratios such as 1:4 providing optimal separation from related compounds and synthetic precursors [26]. This solvent system balances the polar and nonpolar characteristics of the compound while providing appropriate spot mobility and resolution.
Alternative solvent systems utilizing dichloromethane and methanol combinations may offer enhanced separation for specific analytical requirements, particularly when dealing with closely related structural analogues [26]. The choice of mobile phase system depends on the specific separation objectives and the nature of potential interfering compounds.
Detection methods for thin-layer chromatographic analysis include ultraviolet lamp visualization at 254 nanometers, taking advantage of the aromatic chromophores for direct detection [27] [25]. Additionally, chemical detection using ninhydrin spray reagent provides sensitive visualization of the amine functionalities, producing characteristic colored spots upon heating [25].
The thin-layer chromatographic behavior of 4-{[Benzyl(methyl)amino]methyl}aniline enables effective monitoring of synthetic reactions and assessment of compound purity. The method's simplicity and rapid results make it particularly valuable for preliminary analytical screening and reaction optimization studies [26].
Separation efficiency in thin-layer chromatography depends on proper selection of stationary phase characteristics, with standard silica gel plates providing adequate resolution for most applications. Specialized stationary phases may be employed for enhanced selectivity when separating closely related structural isomers or synthetic intermediates [27] [25].